molecular formula C15H21NO4 B12635106 2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one CAS No. 918819-06-4

2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one

Katalognummer: B12635106
CAS-Nummer: 918819-06-4
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: MVIQJMNTLMFEPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a morpholine ring, and a propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzyl chloride with sodium methoxide to form 4-methoxybenzyl methoxide. This intermediate is then reacted with morpholine and a suitable base, such as potassium carbonate, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propanone, 1-(4-methoxyphenyl): Shares the methoxyphenyl group but lacks the morpholine ring.

    2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a similar morpholine ring but with a different substituent on the phenyl group.

Uniqueness

2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one is unique due to the combination of the methoxyphenyl group and the morpholine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.

Eigenschaften

CAS-Nummer

918819-06-4

Molekularformel

C15H21NO4

Molekulargewicht

279.33 g/mol

IUPAC-Name

2-[(4-methoxyphenyl)methoxy]-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C15H21NO4/c1-12(15(17)16-7-9-19-10-8-16)20-11-13-3-5-14(18-2)6-4-13/h3-6,12H,7-11H2,1-2H3

InChI-Schlüssel

MVIQJMNTLMFEPX-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N1CCOCC1)OCC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.